![molecular formula C13H15NO2 B14053746 7',8'-Dihydro-6'H-spiro[cyclobutane-1,5'-[1,3]dioxolo[4,5-G]isoquinoline]](/img/structure/B14053746.png)
7',8'-Dihydro-6'H-spiro[cyclobutane-1,5'-[1,3]dioxolo[4,5-G]isoquinoline]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7’,8’-Dihydro-6’H-spiro[cyclobutane-1,5’-[1,3]dioxolo[4,5-G]isoquinoline] is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7’,8’-Dihydro-6’H-spiro[cyclobutane-1,5’-[1,3]dioxolo[4,5-G]isoquinoline] typically involves multi-step organic reactions. One common approach starts with the formation of the cyclobutane ring, followed by the introduction of the dioxolo and isoquinoline moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7’,8’-Dihydro-6’H-spiro[cyclobutane-1,5’-[1,3]dioxolo[4,5-G]isoquinoline] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
7’,8’-Dihydro-6’H-spiro[cyclobutane-1,5’-[1,3]dioxolo[4,5-G]isoquinoline] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 7’,8’-Dihydro-6’H-spiro[cyclobutane-1,5’-[1,3]dioxolo[4,5-G]isoquinoline] involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7’,8’-Dihydro-6’-methylspiro[7H-1,3-dioxolo 4,5-hbenzopyran-7,5’(6’H)-[1,3]dioxolo[4,5-g]isoquinolin]-6(9H)-one
- 6’,8’-Dichloro-3-fluoro-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline]
Uniqueness
7’,8’-Dihydro-6’H-spiro[cyclobutane-1,5’-[1,3]dioxolo[4,5-G]isoquinoline] is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C13H15NO2 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
spiro[7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinoline-5,1'-cyclobutane] |
InChI |
InChI=1S/C13H15NO2/c1-3-13(4-1)10-7-12-11(15-8-16-12)6-9(10)2-5-14-13/h6-7,14H,1-5,8H2 |
Clé InChI |
PBUALEZMYXPONH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)C3=CC4=C(C=C3CCN2)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


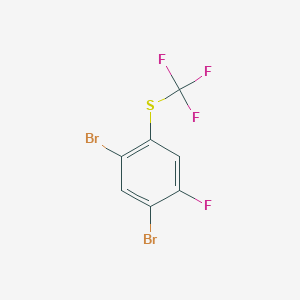
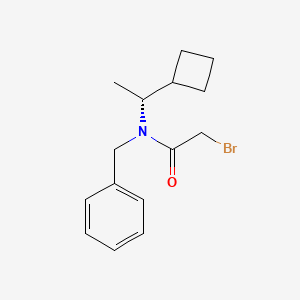
![tert-Butyl 2-(4'-bromo-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate](/img/structure/B14053677.png)
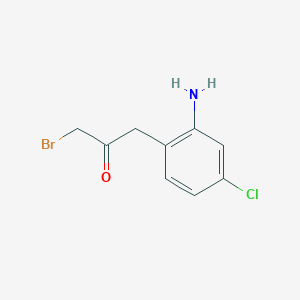
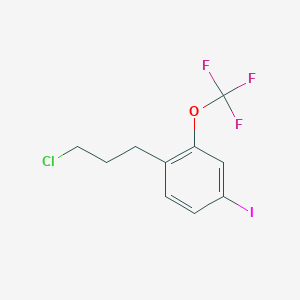
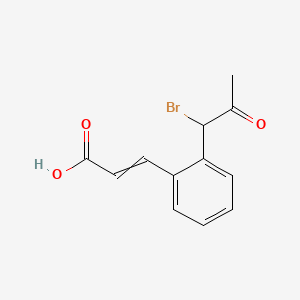
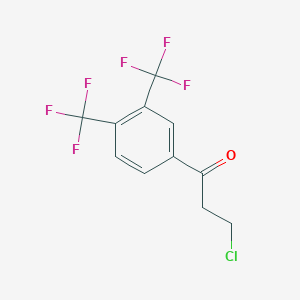
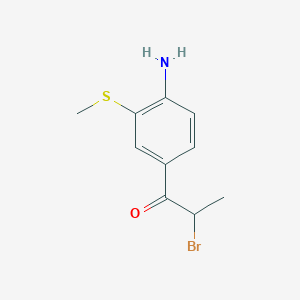
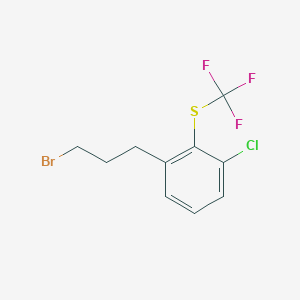

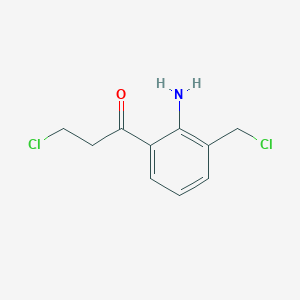
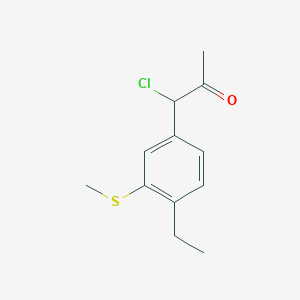
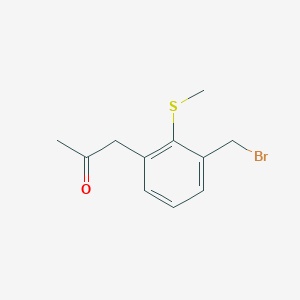
![[3-(Dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium dichloride hydrochloride](/img/structure/B14053752.png)
